molecular formula C21H24N6O2 B2506106 5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-62-0

5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2506106
CAS No.: 2034249-62-0
M. Wt: 392.463
InChI Key: MUYYXHIWDRLENX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

5-HT2 Antagonist Activity

Compounds with a structure similar to the query have been synthesized and evaluated for their antagonist activity against the 5-HT2 receptor, which plays a critical role in neurotransmission. For example, a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrated potent 5-HT2 antagonist activity. This suggests their potential use in developing treatments for disorders related to the serotonin system, such as depression and anxiety (Watanabe et al., 1992).

Antimicrobial and Antitumor Agents

Another area of application is the synthesis of compounds for potential antimicrobial and antitumor purposes. For instance, thiazolopyrimidine derivatives have been prepared and tested as antimicrobial and antitumor agents, although with varying degrees of success. Some of these compounds exhibited promising antimicrobial activity, highlighting the therapeutic potential of such molecular structures in combating infections (Said et al., 2004).

Anti-Diabetic Drug Development

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines has been investigated for their potential as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition. This mechanism is crucial for enhancing the incretin system, which is involved in glucose metabolism, making these compounds valuable in the development of treatments for type 2 diabetes (Bindu et al., 2019).

Safety and Hazards

The safety and hazards information related to this compound is not available in the search results .

Properties

IUPAC Name

5-cyclopropyl-2-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-13-3-4-14(2)16(11-13)19(29)25-7-9-26(10-8-25)21-23-20-22-17(15-5-6-15)12-18(28)27(20)24-21/h3-4,11-12,15H,5-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYXHIWDRLENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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